molecular formula C54H64F3NO16SSi B12287333 2'-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate

2'-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate

Cat. No.: B12287333
M. Wt: 1100.2 g/mol
InChI Key: HCWLKEZRCWJKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is a synthetic derivative of paclitaxel, a well-known anticancer agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 2’-O position and a triflate group at the 7-O position. It is primarily used in research settings to study the effects and mechanisms of paclitaxel derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate involves multiple steps. One common method includes the protection of the 2’-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide (DMF) at room temperature . The 7-hydroxyl group is then converted to a triflate using trifluoromethanesulfonic anhydride in the presence of pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate can undergo various chemical reactions, including:

    Substitution Reactions: The triflate group can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various paclitaxel derivatives can be formed.

    Deprotection Reactions: The removal of the tert-butyldimethylsilyl group yields the corresponding hydroxyl derivative.

Scientific Research Applications

2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is primarily used in scientific research to:

Mechanism of Action

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. The presence of the tert-butyldimethylsilyl and triflate groups may enhance its stability and cellular uptake, potentially improving its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: The parent compound, widely used in cancer treatment.

    Docetaxel: A semi-synthetic derivative of paclitaxel with similar anticancer properties.

    Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)paclitaxel 7-O-triflate is unique due to its specific modifications, which may offer advantages in terms of stability, solubility, and cellular uptake compared to other paclitaxel derivatives .

Properties

IUPAC Name

[4,12-diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWLKEZRCWJKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H64F3NO16SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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